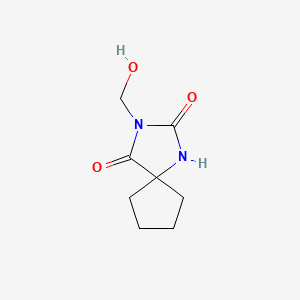
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- typically involves the esterification of 3-Hydroxyanthranilic acid followed by silylation. The esterification can be achieved using methanol in the presence of an acid catalyst. The silylation step involves the reaction of the methyl ester with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 3-Hydroxyanthranilic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinolinic acid derivatives, 3-Hydroxyanthranilic acid, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Medicine: Research indicates its potential in extending lifespan and improving immune function in model organisms like C. .
Industry: Its antioxidant properties make it useful in preventing the autoxidation of oils and powders.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO), leading to the production of quinolinic acid. This pathway is crucial for maintaining cellular redox homeostasis and regulating immune responses .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyanthranilic acid: The parent compound, involved in similar biochemical pathways.
Quinolinic acid: A downstream product in the kynurenine pathway.
6,7,4’-Trihydroxyisoflavone: Another antioxidant compound with different structural properties.
Propiedades
Fórmula molecular |
C14H25NO3Si2 |
|---|---|
Peso molecular |
311.52 g/mol |
Nombre IUPAC |
methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3 |
Clave InChI |
UYMIAYAYSHDMOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



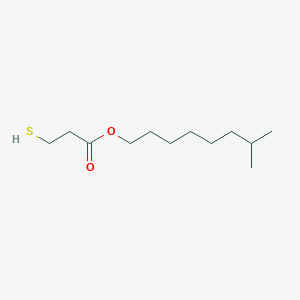

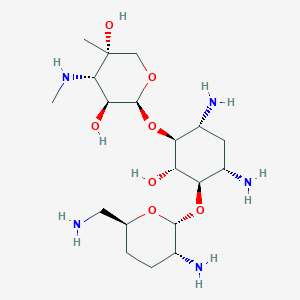
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)


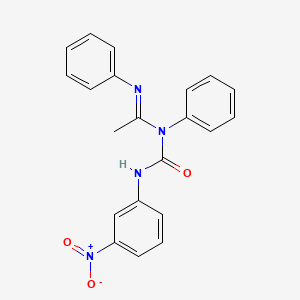
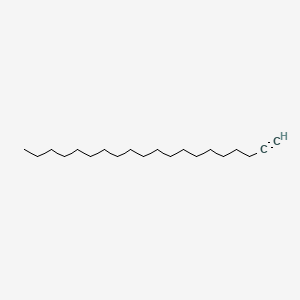
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
